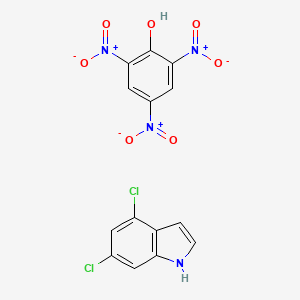

4-6 Dichloroindole picrate

Beschreibung

Positioning within Advanced Organic Chemistry Research

In the landscape of advanced organic chemistry, 4,6-dichloroindole picrate (B76445) is situated at the intersection of heterocyclic chemistry and the study of non-covalent molecular interactions. scholarsresearchlibrary.comnih.gov Indole (B1671886) derivatives, particularly halogenated ones, are recognized as crucial building blocks and intermediates in the synthesis of complex organic molecules and natural products. nih.govgoogle.com The presence of chlorine atoms on the indole ring provides specific sites for further chemical modification through reactions like nucleophilic substitution, making compounds like 4,6-dichloroindole valuable precursors.

The formation of a picrate complex places the compound directly within the field of supramolecular chemistry and the study of charge-transfer (CT) complexes. nih.govresearchgate.net These complexes are fundamental for understanding molecular recognition, as the interaction between the electron-donor (dichloroindole) and electron-acceptor (picrate) moieties is governed by specific electronic and steric factors. scholarsresearchlibrary.comtaylorandfrancis.com Research into such complexes contributes to the development of materials with novel optical or electronic properties and provides insight into biological processes where charge-transfer interactions play a critical role. nih.gov For instance, derivatives of 4,6-dichloroindole have been explored as potential antagonists for GPR17 ligands, indicating the relevance of this specific substitution pattern in medicinal chemistry research. google.com

General Overview of Indole Derivatives and Picrate Complexes in Academic Contexts

Indole derivatives represent a cornerstone of heterocyclic chemistry, owing to their widespread presence in bioactive natural products and synthetic pharmaceuticals. nih.gov The indole nucleus is a privileged scaffold, meaning it is a molecular framework that frequently binds to multiple biological targets, making it a focal point in drug discovery. The electron-rich nature of the indole core allows it to participate in a wide range of intermolecular forces, including hydrogen bonding and π-π stacking interactions, which are crucial in both chemical and biological systems. nih.gov Consequently, the synthesis and functionalization of indole compounds remain an active and vital area of scientific research. nih.gov

Picrate complexes, formed by the reaction of an organic base with the highly acidic picric acid, are a well-established subject of study. taylorandfrancis.com Picric acid's electron-deficient aromatic ring, substituted with three nitro groups, makes it a powerful π-acceptor. scholarsresearchlibrary.com When combined with an electron-donor molecule, it forms a stable, often crystalline, charge-transfer salt. taylorandfrancis.com In an academic context, the formation of picrates has long been used as a classical method for the isolation, purification, and characterization of organic compounds. jetir.orgcdnsciencepub.com Modern research utilizes these complexes to investigate the fundamental principles of donor-acceptor interactions, charge transfer dynamics, and the relationship between molecular structure and resulting physicochemical properties. scholarsresearchlibrary.comresearchgate.net Theoretical and computational studies are often employed to understand the geometry, binding energies, and electronic transitions within these complexes. scholarsresearchlibrary.comtandfonline.com

Rationale for Detailed Investigation of 4-6 Dichloroindole Picrate

The specific rationale for a detailed investigation of 4,6-dichloroindole picrate stems from the unique interplay between its two constituent parts. The study of this particular complex allows for a focused exploration of how halogen substituents on an indole ring modulate its electron-donating properties and influence the structure of the resulting charge-transfer complex.

The foundational step, the synthesis of 4,6-dichloroindole, requires regioselective chlorination of the indole ring, a process that itself is a subject of synthetic methodology research. The choice of chlorinating agent and reaction conditions is critical to achieving the desired 4,6-substitution pattern over other possible isomers.

Table 2: Comparative Analysis of Synthesis Methods for 4,6-Dichloroindole Precursor

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Regioselectivity (4,6:3) |

|---|---|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 60–70 | 8 | 65 | 3:1 |

| PCl₅ | CHCl₃ | 80–90 | 12 | 72 | 5:1 |

| SOCl₂ + AlCl₃ | Toluene | 50 | 6 | 78 | 8:1 |

Data synthesized from research findings.

The subsequent reaction with picric acid forms the picrate salt, a process driven by the basicity of the indole nitrogen and the strong acidity of picric acid. The detailed study of the 4,6-dichloroindole picrate crystal structure, for example through X-ray crystallography, can reveal precise information about bond lengths, bond angles, and the π-π stacking distance between the indole and picrate rings. nih.govresearchgate.net This structural data provides empirical evidence for the nature of the charge-transfer interaction, which is influenced by the electron-withdrawing effects of the two chlorine atoms. By comparing these findings to complexes of unsubstituted indole or other substituted indoles, researchers can systematically probe how halogenation impacts the electronic landscape and intermolecular bonding capabilities of the indole scaffold. nih.gov

Eigenschaften

IUPAC Name |

4,6-dichloro-1H-indole;2,4,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJOCZWKGSXHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646424 | |

| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106782-58-5 | |

| Record name | 2,4,6-Trinitrophenol--4,6-dichloro-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Complex Formation with Picric Acid

The final step in the synthesis is the formation of a molecular complex between 4,6-dichloroindole and picric acid. This results in the formation of 4,6-dichloroindole picrate (B76445), a stable, crystalline solid.

Picrate salts are formed through the reaction of picric acid (2,4,6-trinitrophenol) with a base. wikipedia.org Picric acid is a strong organic acid due to the presence of three electron-withdrawing nitro groups on the phenol (B47542) ring, which stabilize the resulting phenoxide anion (the picrate ion). wikipedia.org

In the context of 4,6-dichloroindole, the nitrogen atom within the indole's pyrrole (B145914) ring possesses a lone pair of electrons and can act as a Lewis base. The reaction between the acidic proton of picric acid and the basic nitrogen of the indole (B1671886) leads to a proton transfer. scirp.org This acid-base reaction results in the formation of an ion pair, consisting of the protonated indole cation and the picrate anion. wikipedia.orgbeilstein-journals.org This ionic salt is known as 4,6-dichloroindole picrate. These picrate complexes are often intensely colored, with the picrate ion itself being yellow, though the final salt can appear yellow, orange, or red. wikipedia.org The formation of these stable, often crystalline, salts can also be used as a method for the purification and characterization of organic bases like indoles.

The choice of solvent and the crystallization method are critical for the successful formation and isolation of high-purity 4,6-dichloroindole picrate crystals.

Solvent Effects: The solvent plays a crucial role by influencing the solubility of the reactants and the resulting product. rsc.org For the synthesis of picrate salts, solvents like methanol (B129727) or ethanol (B145695) are commonly employed. scirp.org The ideal solvent should readily dissolve both the 4,6-dichloroindole and picric acid at an elevated temperature to facilitate the reaction, but exhibit lower solubility for the resulting picrate salt at cooler temperatures, promoting its precipitation. researchgate.net The polarity of the solvent can significantly affect the crystal growth and morphology. rsc.org For instance, studies on other indole analogues have shown that solvent polarity can alter the crystal habit, changing it from needle-like to plate-like forms. nih.gov The viscosity of the solvent can also impact mass transfer and the ultimate morphology of the synthesized particles. mdpi.com

Crystallization Techniques: A standard technique for the synthesis of 4,6-dichloroindole picrate involves dissolving the reactants in an appropriate solvent and heating the mixture. A specific protocol involves the reaction of equimolar amounts of 4,6-dichloroindole and picric acid in anhydrous ethanol or methanol. The mixture is heated under reflux, and the picrate salt precipitates as a yellow crystalline solid.

| Parameter | Condition |

| Reactants | 4,6-Dichloroindole (1.0 equiv), Picric Acid (1.05 equiv) |

| Solvent | Anhydrous Ethanol or Methanol |

| Temperature | Reflux (approx. 80°C) |

| Time | 2–3 hours |

| Isolation | Vacuum filtration, wash with cold ethanol, dry under reduced pressure |

Table 2: Typical Reaction Conditions for the Synthesis of 4,6-Dichloroindole Picrate. Data sourced from .

After the reaction, the product is isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and then dried. For growing high-quality single crystals suitable for X-ray diffraction analysis, techniques such as slow solvent evaporation are often used. scirp.org This involves dissolving the crude product and allowing the solvent to evaporate over several days, which can yield well-defined crystals. scirp.org Controlling the cooling rate during crystallization can also be employed to prevent lattice defects and improve crystal quality.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Indole (B1671886) Core

The indole nucleus, including that of 4,6-dichloroindole, can undergo oxidation under various conditions. Strong oxidizing agents are capable of reacting with the indole ring to yield more oxidized forms. Common reagents for such transformations include potassium permanganate (B83412) and chromium trioxide. These reactions can lead to the formation of corresponding oxides or the cleavage of the heterocyclic ring, depending on the reaction conditions and the strength of the oxidant. The major products are often dichloroindole oxides.

Reduction Pathways Leading to Novel Derivatives

The 4,6-dichloroindole framework can be subjected to various reduction reactions to generate novel derivatives. Catalytic hydrogenation, often employing hydrogen gas with a palladium catalyst, can reduce the indole ring. Furthermore, functional groups introduced onto the indole scaffold can be selectively reduced.

A notable example is the synthesis of 3-substituted 4,6-dichloroindole-2-carboxylic acids. In one pathway, the 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester is converted to its corresponding aldoxime via condensation with hydroxylamine. This oxime intermediate is then reduced using zinc powder to yield the primary amine, a key building block for further derivatization. ttuhsc.edu

Table 1: Example of a Reduction Pathway

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester oxime | Zn powder | 3-(aminomethyl)-4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester hydrochloride | ttuhsc.edu |

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atoms on the indole ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the indole system. However, these reactions can be facilitated. The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

One advanced method to enhance the susceptibility of the chloroindoles to nucleophilic attack involves the formation of a metal complex. For instance, complexation of 4- or 5-chloroindole (B142107) with a (η⁵-cyclopentadienyl)ruthenium(II) moiety activates the benzene (B151609) ring, enabling smooth nucleophilic displacement of the chlorine atom by various nucleophiles. rsc.org While this specific example does not use the 4,6-dichloro isomer, it demonstrates a viable strategy for achieving nucleophilic substitution on the chlorinated benzene portion of the indole ring.

Superelectrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) have been shown to undergo facile carbon-carbon couplings with various substituted indoles, which act as weak carbon nucleophiles. researchgate.net This type of reaction proceeds through an SEAr-SNAr mechanism where the initial nucleophilic addition is the rate-limiting step. researchgate.net

Utilization as a Precursor in Advanced Organic Synthesis

4,6-Dichloroindole and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis. ontosight.aismolecule.com They are particularly recognized as precursors for antagonists of the glycine (B1666218) binding site associated with the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.eduresearchgate.net

A prominent application is the synthesis of C-3 substituted 4,6-dichloroindole-2-carboxylic acids. Starting from 4,6-dichloroindole-2-carboxylic acid ethyl ester, a Vilsmeier formylation reaction can introduce a formyl group at the C-3 position. ttuhsc.edu This intermediate, 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester, serves as a versatile platform for creating a library of derivatives. ttuhsc.edu For example, reductive amination with benzylamine (B48309) and sodium triacetoxyborohydride (B8407120) yields a secondary amine derivative. ttuhsc.edu The primary amine, generated as described in section 3.2, can be reacted with various acid chlorides or sulfonic acid chlorides to form amides and sulfonamides, respectively. ttuhsc.edu

These synthetic routes have been employed to create hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids, which exhibit nanomolar affinity for the glycine binding site of the NMDA receptor. ttuhsc.edu

Table 2: Key Intermediates and Reactions in the Synthesis of 4,6-Dichloroindole Derivatives

| Starting Material | Reaction | Reagent(s) | Product | Use | Reference |

|---|---|---|---|---|---|

| 4,6-dichloroindole-2-carboxylic acid ethyl ester | Vilsmeier Formylation | N-methylformanilide, POCl₃ | 4,6-dichloroindole-3-formyl-2-carboxylic acid ethyl ester | Precursor for C-3 substituted derivatives | ttuhsc.edu |

| 3-formyl derivative (from above) | Reductive Amination | Benzylamine, NaBH(OAc)₃ | 3-((benzylamino)methyl)-4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester | NMDA receptor ligand precursor | ttuhsc.edu |

| 3-(aminomethyl) derivative | Amide Coupling | Acid Chlorides, Triethylamine | 3-(amido)methyl-4,6-dichloro-1H-indole-2-carboxylic acids | NMDA receptor ligands | ttuhsc.edu |

Compound List

Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the chemical structure of a molecule by probing the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4,6-dichloroindole picrate (B76445), ¹H NMR would reveal the chemical environment of each proton, while ¹³C NMR would provide information about the carbon atoms. The expected spectra would show distinct signals corresponding to the protons and carbons of both the 4,6-dichloroindole and the picrate moieties. The integration of proton signals and the chemical shifts would be crucial in confirming the structure. Two-dimensional NMR techniques, such as COSY and HSQC, could further elucidate the connectivity between protons and carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4,6-Dichloroindole Picrate (Note: This table is predictive and not based on experimental data.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole (B1671886) NH | ~8.1 | - |

| Indole H2 | ~6.5 | ~102 |

| Indole H3 | ~7.2 | ~125 |

| Indole H5 | ~7.1 | ~122 |

| Indole H7 | ~7.4 | ~118 |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. pnnl.gov For 4,6-dichloroindole picrate, HRMS would provide the exact molecular weight, allowing for the confirmation of its chemical formula. nih.gov Fragmentation patterns observed in the mass spectrum would offer further structural clues, showing the characteristic fragments of both the dichloroindole and picrate components.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The spectra for 4,6-dichloroindole picrate would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations of the indole ring, as well as the strong symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) on the picrate ring. nih.gov The C-Cl stretching vibrations would also be present in a specific region of the spectrum. cardiff.ac.uk The combination of IR and Raman data can provide a more complete picture of the molecule's vibrational framework. xmu.edu.cn

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal. nih.gov For 4,6-dichloroindole picrate, this analysis would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding between the indole N-H group and the oxygen atoms of the picrate's nitro or phenoxide groups. nih.gov Pi-pi stacking interactions between the aromatic rings of the indole and picrate moieties are also likely to play a significant role in the crystal packing. mdpi.com Understanding these interactions is crucial for explaining the solid-state properties of the compound.

Relevance of Crystal Structure to Molecular Recognition Phenomena

The crystal structure of 4,6-dichloroindole picrate is a direct manifestation of the molecular recognition between the electron-rich 4,6-dichloroindole moiety and the electron-deficient picric acid. This recognition is driven by a combination of electrostatic and dispersive forces, resulting in a specific and stable three-dimensional arrangement.

A key feature of this complex is the charge transfer interaction between the indole and picrate rings. The indole ring system, with its electron-donating character, engages with the strongly electron-withdrawing picrate ring, which is substituted with three nitro groups. This interaction is central to the formation and stability of the co-crystal.

Furthermore, π-π stacking interactions between the aromatic rings of the indole and picrate components are expected to play a role in the formation of the crystal lattice. These interactions, along with the hydrogen bonds, create a well-defined supramolecular architecture. The interplay of these various non-covalent forces dictates the precise mutual recognition of the constituent molecules, leading to their efficient packing in the solid state.

While specific crystallographic data for 4,6-dichloroindole picrate is not publicly available, the following table presents representative crystallographic data for a closely related compound, 4,6-dichloro-1H-indole-2,3-dione, to illustrate the type of parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.01 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.6253 (19) |

| b (Å) | 7.1250 (16) |

| c (Å) | 26.289 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1615.6 (6) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.776 |

This data is for the related compound 4,6-dichloro-1H-indole-2,3-dione and serves as an illustrative example of crystallographic parameters.

In the crystal structure of 4,6-dichloro-1H-indole-2,3-dione, molecules are linked through N—H⋯O hydrogen bonds to form infinite chains. They are further connected through C—H⋯Cl close contacts. In this particular related structure, no significant π–π interactions are observed. This highlights that while general principles of molecular recognition can be predicted, the specific manifestation of intermolecular forces can vary even in closely related structures. A detailed crystallographic analysis of 4,6-dichloroindole picrate would be necessary to definitively elucidate its unique solid-state architecture and the precise nature of the molecular recognition phenomena at play.

Computational and Theoretical Studies

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. For 4,6-dichloroindole picrate (B76445), these methods would provide insights into its stability, reactivity, and the nature of the interaction between the dichloroindole and picrate moieties.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to study indole (B1671886) derivatives and charge-transfer complexes. niscpr.res.innih.gov For 4,6-dichloroindole picrate, DFT calculations would be instrumental in determining a variety of molecular properties.

A typical DFT study would begin with the optimization of the molecular geometry to find the most stable arrangement of atoms. researchgate.net Following optimization, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule. mdpi.comacs.org

While specific DFT data for 4,6-dichloroindole picrate is not available, the table below illustrates the kind of data that would be generated from such a study, based on typical DFT calculations for organic molecules.

| Property | Description |

| Total Energy | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | The energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.orgtandfonline.com The MEP map provides a visual representation of the charge distribution on the molecule's surface. iucr.orgresearchgate.net

For 4,6-dichloroindole picrate, an MEP analysis would identify the regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. researchgate.netdtic.mil It is anticipated that the nitro groups of the picrate moiety would create strongly negative potential regions, while the N-H group of the indole would exhibit a region of positive potential. pnas.orgmdpi.com The chlorine atoms would also influence the electrostatic potential of the indole ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are powerful techniques to explore these aspects.

Detailed conformational analysis of 4,6-dichloroindole picrate has not been reported. Such a study would involve identifying the various possible spatial arrangements (conformers) of the molecule and determining their relative energies. researchgate.netacs.orgacs.org This is particularly important for understanding the flexibility of the molecule and the orientation of the picrate relative to the dichloroindole ring.

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecular behavior, showing how the atoms move and how the conformation changes over time. nih.govoup.com MD simulations can reveal the stability of the charge-transfer complex and the nature of the intermolecular interactions that hold the two components together. tandfonline.com

Prediction of Reactivity and Reaction Mechanisms

The reactivity of 4,6-dichloroindole picrate can be predicted using computational methods. The electronic properties derived from DFT calculations, such as the HOMO-LUMO energies and the MEP map, are key indicators of reactivity. researchgate.netmasterorganicchemistry.com

Computational studies on related indole derivatives have shown that the positions on the indole ring are not equally reactive. researchgate.net The presence of substituents significantly alters this reactivity. nih.gov For 4,6-dichloroindole picrate, the chlorine atoms are expected to influence the regioselectivity of electrophilic substitution reactions.

Theoretical calculations can also be employed to elucidate potential reaction mechanisms involving 4,6-dichloroindole picrate. sorbonne-universite.frcore.ac.uk By modeling the transition states and intermediates of a proposed reaction, the most likely pathway can be determined.

Elucidation of Steric and Electronic Influences on Molecular Behavior

The behavior of 4,6-dichloroindole picrate is governed by a combination of steric and electronic effects. The chlorine atoms and the bulky picrate group introduce significant steric hindrance, which can influence the molecule's conformation and its ability to interact with other molecules. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Target Interaction Studies

The primary molecular target identified for 4,6-dichloroindole picrate (B76445) is the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) ion channel. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory neurotransmission, and its function is contingent on the binding of both glutamate (B1630785) and a co-agonist, typically glycine. psu.eduembopress.orgunito.it The indole (B1671886) moiety of the compound is key to its ability to bind to various receptors.

4,6-Dichloroindole picrate is recognized as an antagonist at the glycine site of the NMDA receptor. While specific binding affinity data for the picrate salt itself is not detailed in the provided results, extensive research on closely related 4,6-dichloro-indole derivatives provides significant insight into the binding characteristics of this structural class.

For instance, studies on a potent and selective antagonist with a similar core, 3-[2-(Phenylamino-carbonyl)ethenyl]-4,6-dichloro-indole-2-carboxylic acid ([³H]GV150526A), have demonstrated high-affinity binding to the glycine site in rat cerebral cortical membranes. nih.gov Saturation experiments with this analog revealed a high-affinity binding site characterized by the following parameters. nih.gov

| Parameter | Value | Description |

| pK_d | 9.08 | The negative logarithm of the dissociation constant, indicating high binding affinity. |

| K_d | 0.8 nM | The equilibrium dissociation constant, a measure of binding affinity. Lower values indicate stronger binding. |

| B_max | 3.4 pmol/mg protein | The maximum density of receptors in the tissue sample. |

The specificity of this class of compounds for the glycine site is underscored by the strong linear correlation observed between the displacement potencies for [³H]GV150526A and [³H]glycine by 13 different glycine site ligands (r=0.991). nih.gov This indicates that these antagonists directly compete with glycine for the same binding location. The structure of the NR1 subunit's binding core, which forms the glycine site, involves specific residues such as Pro516, Thr518, Arg523, and Asp732 that interact with the ligand. embopress.org

As an antagonist at the glycine co-agonist site, 4,6-dichloroindole picrate modulates neurotransmission by preventing the activation of the NMDA receptor. NMDA receptor activation requires the binding of both glutamate to the GluN2 subunit and glycine to the GluN1 subunit. embopress.orgunito.it By occupying the glycine site, the antagonist prevents the conformational change necessary for the ion channel to open, even when glutamate is bound. psu.edu

This antagonistic action effectively reduces the influx of Ca²⁺ and Na⁺ ions through the NMDA channel, thereby dampening excitatory signaling pathways. psu.edu This modulation is critical in conditions associated with excessive glutamate neurotransmission. psu.edu The molecular basis for this antagonism lies in the stable binding of the compound to the glycine site, which precludes the binding of the endogenous agonist, glycine. nih.gov

The dynamics of receptor binding for antagonists related to 4,6-dichloroindole picrate have been characterized through kinetic studies. For the analog [³H]GV150526A, the association and dissociation kinetics provide a window into the dynamic interactions with the NMDA receptor's glycine site. nih.gov

The association kinetics were found to be monophasic, suggesting a single-step binding process. nih.gov In contrast, the dissociation process revealed more complex dynamics. When dissociation was initiated by adding an excess of other glycine site antagonists like unlabeled GV150526A or 5,7-dichlorokynurenic acid (DCKA), the dissociation rates were similar. nih.gov However, when dissociation was induced by the agonist glycine, the rate was significantly slower. nih.gov This discrepancy has led to suggestions that agonists and antagonists might bind to distinct, allosterically linked sites rather than interacting in a purely competitive manner, though this remains to be fully elucidated. nih.gov

| Kinetic Parameter | Value | Condition |

| k_on | 0.047 (nM)⁻¹ min⁻¹ | Association rate constant for [³H]GV150526A. |

| k_off | 0.068 min⁻¹ | Dissociation rate constant induced by GV150526A. |

| k_off | 0.069 min⁻¹ | Dissociation rate constant induced by DCKA. |

| k_off | 0.027 min⁻¹ | Dissociation rate constant induced by glycine. |

Molecular dynamics simulations and modeling are employed to understand the structural basis for these kinetic observations. nih.gov Such models can map the energetic changes and structural refolding of the receptor's binding loop that occur upon inhibitor binding, helping to rationalize the observed binding kinetics. nih.gov

Enzyme Inhibition Kinetics and Mechanism

While the primary mechanism of 4,6-dichloroindole picrate is receptor antagonism, the compound is also noted to have the potential to inhibit specific enzymes. The kinetics of enzyme inhibition can be categorized based on how the inhibitor interacts with the enzyme and substrate.

Types of Reversible Enzyme Inhibition

| Inhibition Type | Description |

|---|---|

| Reversible Inhibition | The effect of the inhibitor can be reversed by decreasing its concentration, for example, through dilution or dialysis. qmul.ac.uk |

| Irreversible Inhibition | Once inhibition occurs, there is no reversal upon decreasing the inhibitor concentration, often involving covalent bonding. qmul.ac.ukchemistry-chemists.com |

| Slow-Onset Inhibition | Characterized by a slow dissociation of the inhibitor from the enzyme, leading to sustained target occupancy. This often involves an induced-fit mechanism where the enzyme undergoes a conformational change from an initial encounter complex (EI) to a more stable, tightly bound complex (EI*). nih.gov |

The specific enzymes inhibited by 4,6-dichloroindole picrate and the precise kinetic parameters (e.g., Kᵢ values) are not detailed in the provided search results. However, the general principles of enzyme kinetics provide a framework for how such inhibition might occur. qmul.ac.uk For instance, if the compound were to act as a slow-onset inhibitor, it would likely involve significant conformational changes in the target enzyme upon binding, a mechanism that is of great interest in drug discovery for achieving improved pharmacodynamic effects. nih.gov

Induction of Cellular Responses

The picrate component of 4,6-dichloroindole picrate is suggested to be responsible for inducing cellular responses, including oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

The molecular mechanisms by which compounds induce oxidative stress often involve several key signaling pathways. Studies on other molecules show that the process can involve the blockage of cell surface receptors like Toll-like receptor 4 (TLR4) and the subsequent impediment of phosphorylation cascades within pathways such as the mitogen-activated protein kinases (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT). nih.gov

A common mechanism involves the accumulation of cytoplasmic and mitochondrial ROS. nih.gov This can trigger a cellular defense, such as the induction of heme-oxygenase 1 (HO-1), an enzyme that protects cells from oxidative damage. nih.gov The induction of oxidative stress by the picrate moiety could potentially trigger these or similar pathways, leading to a cascade of cellular events aimed at mitigating the oxidative damage. nih.gov

Modulation of Intracellular Signaling Pathways

Research into the molecular and cellular effects of 4,6-dichloroindole picrate and its closely related analogs has revealed a significant modulatory role in crucial intracellular signaling pathways. The primary mechanism identified is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component in excitatory neurotransmission in the brain. abcam.comwikipedia.org This interaction leads to a cascade of downstream effects that alter neuronal function.

The 4,6-dichloroindole moiety, a core component of the compound, is instrumental in its biological activity. Derivatives of 4,6-dichloroindole-2-carboxylic acid have been extensively studied and are recognized as potent antagonists of the glycine binding site on the NMDA receptor. ttuhsc.eduttuhsc.edu The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated. wikipedia.org By binding to the glycine site, 4,6-dichloroindole derivatives prevent the conformational changes necessary for the channel to open, thereby inhibiting the influx of cations, most notably calcium (Ca²⁺), into the neuron. wikipedia.orgnih.gov

This blockade of the NMDA receptor's ion channel is a critical event, as the influx of Ca²⁺ through this channel acts as a vital second messenger, initiating a multitude of intracellular signaling cascades. ucdavis.edu The prevention of this Ca²⁺ influx by 4,6-dichloroindole-based antagonists effectively dampens these downstream pathways. nih.gov For instance, the NMDA-mediated increase in intracellular free calcium is substantially reduced in the presence of glycine site antagonists. nih.gov This has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory, which is heavily dependent on Ca²⁺-activated enzymes and signaling pathways. ucdavis.edu

The antagonism by these compounds is competitive with glycine, meaning that an increase in the concentration of glycine or D-serine can overcome the inhibitory effect. nih.gov This characteristic confirms that the action is specifically at the glycine co-agonist site. nih.gov Research has shown that this modulation of NMDA receptor activity can influence not only normal synaptic transmission but also the pathological processes associated with excessive NMDA receptor activation, such as excitotoxicity, which is implicated in various neurodegenerative disorders. wikipedia.org

The affinity of these compounds for the NMDA receptor glycine site can be quite high, with some derivatives exhibiting binding affinities in the nanomolar range. This high affinity underscores their potential as specific modulators of NMDA receptor signaling.

Detailed Research Findings on 4,6-Dichloroindole Derivatives

The following table summarizes the binding affinities of several hydantoin-substituted 4,6-dichloroindole-2-carboxylic acid derivatives for the glycine site of the NMDA receptor. These compounds share the core 4,6-dichloroindole structure with 4,6-dichloroindole picrate and illustrate the potent antagonism of this class of molecules at the NMDA receptor. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the rate of the enzymatic reaction by half. A lower Kᵢ value indicates a higher binding affinity.

| Compound ID | Substituent (R) | Substituent (X) | Kᵢ (µM) ttuhsc.edu |

| 20a | Ph | O | 0.022 ± 0.007 |

| 20b | CH₂CH₃ | O | 1.0 ± 0.1 |

| 20c | CH(CH₃)₂ | O | 1.05 ± 0.04 |

| 20e | 4-Cl-Ph | O | 0.120 ± 0.002 |

| 20f | 3-Cl-Ph | O | 0.085 ± 0.006 |

| 20g | 3,5-diCl-Ph | O | 0.080 ± 0.013 |

| 20i | 4-Me-Ph | O | 0.036 ± 0.003 |

| 20l | 4-MeO-Ph | O | 0.10 ± 0.06 |

| 20m | 4-Ac-Ph | O | 0.15 ± 0.04 |

| 20o | Ph | CH₃ | 0.31 ± 0.07 |

| 20q | Ph | S | 0.58 ± 0.26 |

| 17 | - | - | 0.058 ± 0.019 |

| 12 | - | - | 0.014 ± 0.003 |

Another potent glycine site antagonist from this family, 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, has demonstrated a Kᵢ of 3.0 nM. researchgate.net

Applications in Chemical Research and Development Non Biological/non Clinical

Reagent in Synthetic Organic Chemistry

4,6-Dichloroindole picrate (B76445) serves as a valuable reagent and precursor in the field of synthetic organic chemistry. Its utility stems from the reactive nature of its constituent parts: the 4,6-dichloroindole scaffold and the picrate counter-ion. The foundational step in its creation is the regioselective dichlorination of indole (B1671886), a process requiring precise control to achieve the desired 4,6-substitution pattern. Current time information in Bangalore, IN. The subsequent reaction with picric acid (2,4,6-trinitrophenol) yields the picrate salt. Current time information in Bangalore, IN.

The dichloroindole moiety itself is a versatile building block. The chlorine atoms on the indole ring can be replaced by other functional groups through nucleophilic substitution reactions. Furthermore, the compound can undergo oxidation to form corresponding oxides and reduction using agents like lithium aluminum hydride to produce reduced derivatives.

The synthesis of the 4,6-dichloroindole precursor is a critical aspect of its chemistry. Various chlorinating agents can be employed, each with different outcomes in terms of yield and regioselectivity. The choice of reagent and reaction conditions is crucial for maximizing the formation of the desired 4,6-dichloro-isomer over other possibilities, such as substitution at the more electronically favored 3-position. Current time information in Bangalore, IN.

Table 1: Comparative Analysis of Indole Chlorination Methods Data synthesized from research findings. Current time information in Bangalore, IN.

Derivatives such as 4,6-dichloroindole-2-carboxylic acid are also significant in medicinal chemistry, acting as building blocks for more complex therapeutic molecules. chemimpex.com

Explorations in Materials Science and Engineering (Chlorinated Indole Derivatives)

The indole scaffold is a fundamental component in the development of advanced materials, including polymers and dyes. scbt.comopenmedicinalchemistryjournal.com Chlorinated indole derivatives, such as 4,6-dichloroindole and its isomers, are utilized in this field to enhance or modify material properties. chemimpex.com

Specific applications include:

Polymers: Chlorinated indoles like 5,6-dichloroindole (B58420) can be incorporated into polymer formulations, potentially improving the characteristics of materials used for coatings and adhesives. chemimpex.com The chemical polymerization of indole, often using an oxidizing agent like ferric chloride, produces polyindole, a conductive polymer. pjsir.orggoogle.com The inclusion of halogenated precursors in such polymerization processes can tune the resulting polymer's properties.

Dyes and Pigments: Halogenated indoles are precursors for various dyes. openmedicinalchemistryjournal.comchemimpex.com The enzymatic conversion of halogen-substituted indoles can produce novel indigo (B80030) derivatives, with the potential for creating new colors for textiles and other applications. mdpi.com For instance, 4,6-dichloroindole picrate itself is noted for its use in the production of dyes.

The unique electronic properties conferred by halogen substituents make these indole derivatives valuable for creating specialized materials. scbt.com

Methodological Advancements in Indole Chemistry Research

Research into indole chemistry is a dynamic field, with continuous development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. rsc.org Chlorinated indoles are often involved in or benefit from these advancements.

Key areas of progress include:

Catalytic Systems: Modern synthetic strategies increasingly rely on catalysis to functionalize the indole ring. Palladium-catalyzed reactions, for example, provide a flexible platform for indole synthesis and functionalization. Other approaches utilize Brønsted acids, Lewis acids, and even biocatalysts to promote reactions like Friedel-Crafts alkylation and condensations to produce 3-substituted indoles. google.comrsc.org

Novel Reagents for Chlorination: The development of new reagents has enabled more controlled and selective chlorination of the indole ring. Reagents like sulfuryl chlorofluoride (SO₂ClF) and tert-butyl hypochlorite (B82951) allow for the selective synthesis of various chlorinated indoles and oxindoles under mild conditions by simply changing the solvent or substrate. mdpi.combldpharm.com This represents a significant improvement over harsher, less selective traditional methods.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. openmedicinalchemistryjournal.com This includes the use of eco-friendly catalysts and solvents, such as ionic liquids or water, and energy sources like microwave irradiation to synthesize indole derivatives. openmedicinalchemistryjournal.comresearchgate.net The development of protocols using Oxone®-halide systems for halogenation eliminates the need for stoichiometric halogenating agents and reduces toxic byproducts. researchgate.net

Advanced Functionalization: Methodologies such as C-H activation and functionalization are at the forefront of indole synthesis research, allowing for direct modification of the indole scaffold with high regioselectivity. Recent work has demonstrated cobalt-catalyzed cascade reactions where an N-chloroamide acts as both an amidating and a chlorinating agent, allowing for one-pot dual functionalization at the C-2 and C-3 positions of the indole ring. acs.org

Table 2: Summary of Selected Methodological Advancements in Indole Chemistry

These advancements continue to expand the synthetic toolbox available to chemists, enabling the construction of increasingly complex and functionalized indole architectures for a wide array of applications.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies

The current synthesis of 4,6-dichloroindole picrate (B76445) involves the regioselective dichlorination of indole (B1671886), followed by a reaction with picric acid. While effective, future research is focused on developing more advanced, efficient, and sustainable synthetic strategies.

Key emerging strategies include:

Catalytic Approaches: The use of various catalysts to improve reaction efficiency, selectivity, and sustainability is a major area of focus for the synthesis of substituted indoles. rsc.org Methodologies employing base catalysts, amino acids, Brønsted acids, and Lewis acids are being explored to enhance the synthesis of these compounds. rsc.orgrsc.org

Green Chemistry: Inspired by the need for more environmentally friendly processes, researchers are investigating the use of alternative solvents and catalysts. This includes the application of ionic liquids and deep eutectic solvents (DES) to reduce environmental impact. rsc.orgrsc.org

Intramolecular Cycloaddition: New strategies involving intramolecular [4 + 2] cycloaddition offer a powerful method for assembling the core bicyclic indole ring system from acyclic precursors. This approach is highly modular and suitable for creating libraries of substituted indole derivatives with varied substitution patterns on the benzene (B151609) ring. nih.gov

Flow Chemistry: The transition from batch processing to continuous flow synthesis can offer significant advantages, including improved safety, scalability, and product consistency. This is particularly relevant given that some synthesis steps may involve hazardous reagents or intermediates.

A robust synthesis for a related compound, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, was developed using a Japp–Klingemann condensation followed by a Fischer indole rearrangement, achieving a 75% yield and allowing for upscaling. researchgate.net Such optimized procedures will be crucial for the large-scale production of 4,6-dichloroindole derivatives for further study.

Novel Derivatization for Enhanced Chemical Functionality

Derivatization, or the chemical modification of a compound to enhance its properties, is a cornerstone of drug discovery. For 4,6-dichloroindole picrate, future research will focus on creating new analogs to improve efficacy, selectivity, and pharmacokinetic profiles. The existing structure offers several sites for modification, including the chlorine atoms, which can be replaced via nucleophilic substitution.

| Modification Site | Strategy | Objective | Example/Rationale |

|---|---|---|---|

| C-3 Position | Introduction of diverse substituents (amines, amides, ureas, hydantoins) | Explore hydrogen-bond interactions and map the binding site. | Studies on C-3 substituted 4,6-dichloroindole-2-carboxylic acids found that hydantoin (B18101) substituents led to very potent inhibitors of the NMDA glycine (B1666218) site. ttuhsc.edu |

| Indole Core | Replacement of chlorine atoms with other halogens (e.g., bromine, iodine) or functional groups. | Modulate electronic properties and binding affinity. | In a study of related GPR17 agonists, replacing dichloro with dibromo substituents increased potency. researchgate.net |

| Side Chains | Addition of bulky or conformationally restricted groups (e.g., adamantyl, norbornyl). | Improve binding affinity and explore lipophilic pockets in the target receptor. | Replacing a phenyl ring with a bridged cycloalkyl group in related indole-2-carboxylates led to potent antagonists. nih.gov |

| Indole Nitrogen (N-1) | Alkylation or acylation. | Alter metabolic stability and cell permeability. | N-phenylsulfonyl protection is used in some synthetic routes to control reactivity. nih.gov |

A key goal of these derivatization efforts is to build a comprehensive structure-activity relationship (SAR) profile. nih.gov SAR studies systematically investigate how different chemical modifications affect a compound's biological activity, providing a roadmap for designing more potent and selective molecules. nih.gov

Integration of Multi-Omics Approaches in Mechanistic Elucidation

Understanding the precise mechanism of action (MoA) of a compound like 4,6-dichloroindole picrate is crucial for its development as a therapeutic agent. delta4.ai While it is known to be an NMDA receptor antagonist, its full biological effects are likely more complex. Future research will increasingly rely on multi-omics approaches to provide a holistic view of the compound's impact on biological systems. frontiersin.org

Multi-omics integrates data from various "-omics" fields to create a comprehensive picture of molecular and cellular processes. frontlinegenomics.commdpi.com This approach moves beyond studying a single layer of biology to understanding the intricate interactions between genes, proteins, and metabolites. nih.govpreprints.org

| Omics Field | Area of Study | Potential Insights |

|---|---|---|

| Genomics | Analyzes the complete set of DNA (genome). | Identify genetic factors that may influence an individual's response to the compound. frontlinegenomics.com |

| Transcriptomics | Studies the complete set of RNA transcripts. | Reveal how the compound alters gene expression, identifying pathways that are up- or down-regulated. mdpi.com |

| Proteomics | Investigates the entire set of proteins. | Identify direct protein targets and downstream changes in protein expression and signaling cascades. nih.govpreprints.org |

| Metabolomics | Examines the complete set of metabolites. | Uncover changes in metabolic pathways affected by the compound's activity. mdpi.compreprints.org |

By integrating these datasets, researchers can build predictive models of the compound's effects, identify potential off-target interactions, and discover biomarkers for efficacy or toxicity. delta4.ainih.govpreprints.org This comprehensive, systems-level understanding is essential for advancing the compound through preclinical and clinical development. nih.gov

Computational Design and Optimization of Related Architectures

In silico or computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new molecules before they are synthesized in the lab. japsonline.comespublisher.com For 4,6-dichloroindole picrate and its analogs, computational chemistry will play a vital role in accelerating the discovery of new candidates with improved properties. ijpsjournal.combohrium.com

Future computational efforts will likely focus on several key areas:

Molecular Docking: This technique predicts how a compound binds to the three-dimensional structure of a target protein. nih.govorientjchem.org For 4,6-dichloroindole derivatives, docking studies can help refine the understanding of their interaction with the NMDA receptor's glycine binding site and guide the design of new analogs with higher affinity. orientjchem.orgscilit.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. japsonline.comnih.gov By developing QSAR models for a series of 4,6-dichloroindole analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic interactions that govern binding. espublisher.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. japsonline.comespublisher.com Early in silico prediction of these properties helps to identify candidates with better drug-like characteristics and avoid costly failures later in development.

These computational approaches, when used in a synergistic cycle with chemical synthesis and biological testing, can significantly streamline the optimization of the 4,6-dichloroindole scaffold into potential therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols and experimental conditions for synthesizing 4-6 Dichloroindole picrate to minimize explosive risks?

- Methodology:

- Avoid metal contact during synthesis (e.g., use glassware) to prevent unintended explosive byproducts .

- Conduct reactions under controlled temperatures (<100°C) to avoid deflagration, as observed in lead picrate analogs .

- Use inert solvents (e.g., methanol) for washing and drying to reduce friction sensitivity .

- Outcome Metrics: Purity assessed via FT-IR spectroscopy (C-Cl and aromatic stretching bands) and elemental analysis .

Q. How can researchers characterize the thermal stability of this compound under varying pH and temperature conditions?

- Methodology:

- Employ differential scanning calorimetry (DSC) to detect exothermic decomposition peaks .

- Use UV-Vis spectroscopy to monitor picrate ion stability in buffered solutions (pH 4–10) .

- Compare decomposition rates with structurally similar picrates (e.g., potassium picrate) .

- Data Interpretation: Nonlinear Arrhenius plots may indicate intermediate formation during degradation .

Q. What spectroscopic techniques are optimal for distinguishing this compound from other chloro-substituted picrates?

- Methodology:

- Raman spectroscopy to identify Cl-C vibrational modes (~550–650 cm⁻¹) and picrate ring deformations .

- X-ray crystallography to resolve dichloro substitution patterns and hydrogen-bonding networks .

Advanced Research Questions

Q. How can pseudo-first-order kinetics be applied to study the ligand-binding interactions of this compound with serum albumin?

- Methodology:

- Use a picrate ion-selective electrode (ISE) to monitor free ligand concentration in real time .

- Apply the Nernst equation () to correlate potential shifts with binding constants .

- Fit data to a generalized Scatchard model using nonlinear least-squares regression to estimate binding sites and affinities .

Q. What computational strategies resolve contradictions in reported explosive sensitivities of halogenated picrates?

- Methodology:

- Perform molecular dynamics (MD) simulations to model friction-induced decomposition pathways .

- Compare sensitivity rankings (e.g., lead picrate vs. potassium picrate) using density functional theory (DFT) for activation energy barriers .

Q. How can researchers design a PICOT-based study to evaluate the environmental persistence of this compound in soil matrices?

- PICOT Framework:

- Population: Soil samples with varying organic content.

- Intervention: Spiking with this compound (10–100 ppm).

- Comparison: Unspiked controls and other picrate analogs.

- Outcome: Half-life () via LC-MS quantification.

- Time: 0–90 days under aerobic/anaerobic conditions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the hydrolytic stability of chloro-substituted picrates?

- Approach:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.